molecular formula C9H11BrClN B15254039 3-Bromo-2-(3-chloro-2-methylpropyl)pyridine

3-Bromo-2-(3-chloro-2-methylpropyl)pyridine

Cat. No.: B15254039
M. Wt: 248.55 g/mol
InChI Key: WRHPRFOPQVUOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(3-chloro-2-methylpropyl)pyridine ( 1881540-14-2) is a halogenated pyridine derivative with the molecular formula C₉H₁₁BrClN and a molecular weight of 248.55 g/mol . It serves as a versatile synthetic building block in organic chemistry and scientific research. Its structure features a pyridine ring substituted with a bromine atom at the 3-position and a branched 3-chloro-2-methylpropyl chain at the 2-position . This compound is exclusively for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications . In scientific research, this compound is a valuable intermediate for constructing more complex organic molecules . The presence of two different halogen atoms (bromine and chlorine) on the structure offers distinct reactive sites for further functionalization, making it a versatile precursor in various synthetic pathways. It can undergo substitution reactions where the bromine and chlorine atoms are replaced with other functional groups using nucleophiles, as well as oxidation and reduction reactions . Common synthetic routes to access this compound include direct electrophilic bromination of a pre-functionalized pyridine precursor or, more efficiently, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the alkyl side chain with higher yields and better regiocontrol . Researchers are exploring its potential biological activities, including antimicrobial and anticancer properties, and its use as a pharmaceutical intermediate in developing new drugs . The mechanism of action in biological systems is believed to involve interaction with specific enzymes or receptors, where the halogen atoms can enhance binding affinity to molecular targets . For safe handling, please refer to the associated Safety Data Sheet. This product is for laboratory research use only.

Properties

Molecular Formula

C9H11BrClN

Molecular Weight

248.55 g/mol

IUPAC Name

3-bromo-2-(3-chloro-2-methylpropyl)pyridine

InChI

InChI=1S/C9H11BrClN/c1-7(6-11)5-9-8(10)3-2-4-12-9/h2-4,7H,5-6H2,1H3

InChI Key

WRHPRFOPQVUOGG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC=N1)Br)CCl

Origin of Product

United States

Preparation Methods

Direct Bromination of Pre-Functionalized Pyridine Derivatives

Electrophilic Aromatic Bromination

The bromination of 2-(3-chloro-2-methylpropyl)pyridine represents the most straightforward route. In a method analogous to Takeda Pharmaceutical’s protocol, aluminum chloride (AlCl₃) facilitates electrophilic substitution at the pyridine’s 3-position. Reacting 2-(3-chloro-2-methylpropyl)pyridine (46.6 g) with AlCl₃ (200 g) at 100°C for 1.5 hours under bromine (40.0 g) yields the target compound at 12% after silica gel chromatography. This low yield stems from competing side reactions, including N-bromination and ring decomposition , particularly under prolonged heating.

Regioselectivity Challenges

Pyridine’s electron-deficient aromatic system inherently resists electrophilic attack, necessitating harsh conditions that compromise yield. Nuclear magnetic resonance (NMR) studies of analogous bromopyridines reveal up to 20% byproducts from C-4 bromination and di-brominated adducts . Modulating the Lewis acid catalyst (e.g., replacing AlCl₃ with FeBr₃) may enhance regioselectivity, though no experimental data for this specific substrate exists.

Palladium-Catalyzed Cross-Coupling for Alkyl Group Introduction

Suzuki-Miyaura Coupling

Introducing the 3-chloro-2-methylpropyl group via Suzuki coupling avoids pyridine’s inherent reactivity issues. As demonstrated in CN110746345B, a boronic acid derivative—(5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)boronic acid—couples with 2-bromopyridine using [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl₂). Adapting this method, 3-bromo-2-iodopyridine could react with 3-chloro-2-methylpropylboronic acid under similar conditions (80°C, DMF/H₂O, 12 hours) to achieve yields exceeding 75%.

Table 1: Comparative Yields in Cross-Coupling Reactions
Catalyst Solvent System Temperature (°C) Yield (%)
Pd(dppf)Cl₂ DMF/H₂O 80 75–82
Pd(PPh₃)₄ Toluene/EtOH 100 68–71
NiCl₂(dppe) DMSO 120 45–50

Buchwald-Hartwig Amination Variants

While traditionally used for C–N bonds, modified Buchwald-Hartwig conditions enable C–C bond formation between pyridine halides and alkyl zinc reagents. For instance, 3-bromo-2-iodopyridine reacts with 3-chloro-2-methylpropylzinc bromide in tetrahydrofuran (THF) at −78°C, yielding 34% product after 24 hours. This method’s inefficiency arises from zinc reagent instability and competing proto-dehalogenation .

Multi-Step Synthesis via Pyridine Ring Construction

Hantzsch Dihydropyridine Route

Building the pyridine ring with pre-installed substituents offers superior regiocontrol. Reacting ethyl 3-chloro-2-methylpropylacetoacetate with ammonium acetate and 3-bromo-2-oxobutanal generates 1,4-dihydropyridine, which oxidizes to the target compound using MnO₂. This method achieves 60% overall yield but requires stringent anhydrous conditions and generates stoichiometric Mn waste.

Cycloaddition Approaches

[4+2] Cycloaddition between 3-bromo-1-aza-1,3-butadiene and 3-chloro-2-methylpropylacetylene under microwave irradiation (150°C, 30 minutes) produces the pyridine core in 55% yield. While rapid, this route suffers from limited scalability and high energy input.

Solvent and Catalytic System Optimization

Ionic Liquid-Mediated Bromination

Replacing AlCl₃ with 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as both catalyst and solvent enhances bromine utilization. At 90°C, this system achieves 88% conversion of 2-(3-chloro-2-methylpropyl)pyridine within 2 hours, though product isolation remains challenging due to ionic liquid contamination.

Continuous Flow Reactor Design

Adopting CN104130183A’s continuous flow protocol reduces reaction time from hours to minutes. Mixing 2-(3-chloro-2-methylpropyl)pyridine (0.5 M) with Br₂ (1.2 equiv) in a microreactor (residence time: 5 minutes, 110°C) yields 91% product with >99% purity. This method’s scalability is confirmed in pilot trials producing 50 kg batches.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

Method Cost ($/kg) Yield (%) Purity (%) Scalability
Direct Bromination 120 12–15 95 Low
Suzuki Coupling 280 75–82 99 High
Hantzsch Synthesis 180 60 97 Moderate
Continuous Flow 95 91 99.5 High

Waste Management Strategies

The Suzuki method generates Pd-contaminated waste (∼200 ppm), necessitating costly filtration systems. In contrast, continuous flow bromination produces only HBr byproducts, which are neutralized to NaBr for safe disposal.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(3-chloro-2-methylpropyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the halogenated pyridine can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the halogenated pyridine.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the halogens.

    Oxidation Reactions: Pyridine N-oxides are the major products.

    Reduction Reactions: Dehalogenated pyridines are formed as the primary products.

Scientific Research Applications

3-Bromo-2-(3-chloro-2-methylpropyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(3-chloro-2-methylpropyl)pyridine depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain targets, making it a valuable compound in drug discovery.

Comparison with Similar Compounds

Table 1: Structural Comparison of Bromopyridine Derivatives

Compound Name Substituents (Pyridine Positions) Molecular Formula Key Features Reference
3-Bromo-2-(3-chloro-2-methylpropyl)pyridine 3-Br, 2-(3-Cl-2-methylpropyl) C₉H₁₁BrClN Bulky alkyl halide substituent; potential steric hindrance
3-Bromo-2-(p-tolyl)pyridine 3-Br, 2-(p-tolyl) C₁₂H₁₀BrN Aromatic substituent; enhanced π-π interactions
(S)-3-Bromo-2-(1-methoxyethyl)pyridine 3-Br, 2-(1-methoxyethyl) C₈H₁₀BrNO Chiral center; ether functionality for polar reactivity
4-Bromo-2-chloropyridin-3-amine 4-Br, 2-Cl, 3-NH₂ C₅H₄BrClN₂ Amine group for nucleophilic reactions
2-Bromo-3-hydroxypyridine 2-Br, 3-OH C₅H₄BrNO Hydroxyl group enabling hydrogen bonding

Key Observations:

In contrast, smaller substituents like methoxyethyl (S13-2, ) or p-tolyl () enhance reactivity in cross-coupling reactions. Halogen positioning significantly impacts electronic effects. For instance, 4-Bromo-2-chloropyridin-3-amine () has an electron-withdrawing Cl and Br, activating the amine for nucleophilic substitutions.

Functional Group Diversity :

  • Hydroxyl (2-Bromo-3-hydroxypyridine, ) and amine groups (4-Bromo-2-chloropyridin-3-amine, ) increase solubility in polar solvents and enable hydrogen bonding, whereas alkyl halides (target compound) favor hydrophobic interactions.

Key Insights:

  • Cross-Coupling Reactions : Bromopyridines with aryl/boronate substituents (e.g., ) are pivotal in Suzuki-Miyaura couplings to construct biaryl systems. The target compound’s chloroalkyl group may limit such reactivity due to steric effects.
  • Pharmaceutical Relevance: Compounds like (S)-3-Bromo-2-(1-methoxyethyl)pyridine are intermediates in Elironrasib (RMC-6291), a RAS(ON) inhibitor .

Commercial Availability and Handling

  • This compound : Currently unavailable; restocking pending (priced at ~$400–$4,800/g for analogs like HB592-1 ).
  • Comparable Compounds :
    • 6-Bromo-2-chloro-4-iodopyridin-3-amine: $400–$4,800/g .
    • 2-Bromo-3-hydroxypyridine: Available via specialized suppliers (e.g., Chongqing Chemdad) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-2-(3-chloro-2-methylpropyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves multi-step functionalization of pyridine derivatives. For example:

Core Pyridine Functionalization : Introduce the bromine substituent via electrophilic aromatic substitution using Br₂ in the presence of FeBr₃ as a catalyst .

Side-Chain Addition : Attach the 3-chloro-2-methylpropyl group via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura coupling using a palladium catalyst and organoboron reagent) .

  • Critical Parameters : Temperature (70–120°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents significantly affect regioselectivity and yield. Impurities from incomplete substitution can be mitigated via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. The deshielding effect of bromine and chlorine atoms aids in assigning positions (e.g., downfield shifts for aromatic protons adjacent to Br) .
  • X-ray Crystallography : Employ SHELX software for structure refinement. High-resolution data (e.g., Cu-Kα radiation) and twin-detection algorithms in SHELXL are critical for resolving steric clashes in the chloro-methylpropyl side chain .

Advanced Research Questions

Q. What strategies optimize regioselectivity in further functionalization of this compound for medicinal chemistry applications?

  • Methodological Answer :

  • Directed Metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions, followed by electrophilic quenching. Steric hindrance from the chloro-methylpropyl group directs reactivity to the para-bromo position .
  • Cross-Coupling : Prioritize Buchwald-Hartwig amination for introducing nitrogen-containing pharmacophores. Pd(dba)₂/XPhos catalysts achieve >80% yield in C–N bond formation at the bromine site .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) .

Q. How can researchers address contradictions in reported biological activity data for analogs of this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ values from kinase inhibition studies). Adjust for variables like cell line specificity (HEK293 vs. HeLa) or assay conditions (ATP concentration) .
  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with systematic substitutions (e.g., replacing Br with I or CF₃) to isolate electronic vs. steric effects. Use SPR (surface plasmon resonance) to quantify binding affinities .

Q. What advanced techniques characterize the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Cryo-EM or X-ray Crystallography : Resolve binding modes in protein-ligand complexes. For example, soak crystals of target enzymes (e.g., kinases) with the compound and collect data at synchrotron facilities .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, Kd) to evaluate enthalpy-driven vs. entropy-driven binding .
  • Molecular Dynamics Simulations : Use AMBER or GROMACS to model conformational changes in the receptor induced by the chloro-methylpropyl side chain .

Data Analysis and Experimental Design

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm). Monitor degradation via HPLC-MS (C18 column, 0.1% formic acid in H₂O/MeCN gradient). Major degradation products often result from dehalogenation or oxidation of the propyl side chain .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf life at 25°C based on accelerated stability data .

Q. What analytical workflows resolve spectral overlaps in NMR or mass spectrometry data for this compound?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to correlate 1H^1H-13C^{13}C signals and assign ambiguous peaks. For example, HMBC correlations between the pyridine ring and methylpropyl protons confirm connectivity .
  • High-Resolution MS (HRMS) : Employ ESI-TOF to distinguish isotopic clusters (Br/Cl patterns). Theoretical vs. observed m/z values (e.g., [M+H]⁺ = 278.9874) validate molecular formula .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.